N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide
Description
Properties
Molecular Formula |
C20H19FN8O |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H19FN8O/c1-12(2)29-27-18(25-28-29)14-5-7-15(8-6-14)19(30)23-20-22-17(24-26-20)11-13-3-9-16(21)10-4-13/h3-10,12H,11H2,1-2H3,(H2,22,23,24,26,30) |
InChI Key |
GRTHNDSQSSZPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Formation of the Tetrazole Ring: This is usually done via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling of the Triazole and Tetrazole Units: This final step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and tetrazole rings.
Reduction: Reduction reactions can target the amide bond or the aromatic rings.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a model to study the behavior of triazole and tetrazole rings under various conditions. Its unique structural properties allow for investigations into intermolecular interactions and binding site rationalization, which can lead to insights into its potential therapeutic applications .
Biology
Biologically, N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide is being studied for its antimicrobial and antifungal properties. The bioactivity associated with triazole and tetrazole derivatives makes it a candidate for developing new antimicrobial agents. Research indicates that related compounds demonstrate significant activity against various pathogens .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Studies have shown that it may act as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets. The mechanisms involve modulating enzyme activity or altering signal transduction pathways, making it a promising candidate for drug development .
Industrial Applications
Industrially, this compound could be utilized as an intermediate in the synthesis of more complex molecules or pharmaceuticals. Its unique structure may facilitate the development of novel compounds with enhanced biological activities .
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of triazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The results highlighted the potential of these compounds in treating infections resistant to conventional antibiotics .
Case Study 2: Anticancer Research
Research involving related triazole compounds showed promising anticancer activity against several cancer cell lines. For instance, modifications in the structure led to enhanced growth inhibition rates in specific cancer types. This suggests that this compound could be further optimized for therapeutic use in oncology .
Data Table: Summary of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Chemistry | Model compound for studying triazole/tetrazole behavior | Insights into intermolecular interactions |
| Biology | Antimicrobial/antifungal agent | Significant activity against pathogens |
| Medicine | Anti-inflammatory/anticancer agent | Modulates enzyme activity; promising drug candidate |
| Industry | Intermediate for pharmaceuticals | Facilitates synthesis of complex molecules |
Mechanism of Action
The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and tetrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison Table
*Calculated based on molecular formula.
Key Structural and Functional Differences
(a) Heterocyclic Core Variations
- 1,2,4-Triazole vs. 1,2,3-Triazole : The target’s 1,2,4-triazole () allows for tautomerism (thione ↔ thiol), influencing binding modes and solubility . In contrast, 1,2,3-triazole () exhibits rigid geometry, favoring click chemistry applications but limiting conformational flexibility .
- Tetrazole vs.
(b) Substituent Effects
- Fluorophenyl Groups: The target’s 4-fluorobenzyl group balances lipophilicity and electronic effects, similar to 2,4-difluorophenyl in ’s compounds . However, ’s 4-fluorophenoxyethyl substituent introduces an ether linkage, altering steric bulk and hydrogen-bonding capacity .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups () enhance stability and electron withdrawal, while sulfanyl moieties () may participate in redox interactions or metal chelation .
(c) Pharmacological Implications
- Antimicrobial Activity : Thione-containing triazoles () show enhanced antifungal activity due to sulfur’s nucleophilicity, whereas tetrazoles (target compound) may target bacterial metalloenzymes .
- Metabolic Stability : The isopropyltetrazole in the target compound likely resists oxidative metabolism better than ’s allyl group, which is prone to CYP450-mediated oxidation .
Biological Activity
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide, a complex organic compound, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of triazole and benzamide moieties, which are known for their pharmacological significance. Its molecular formula is with a molecular weight of 394.4 g/mol. The IUPAC name reflects its complex structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal properties. The compound's structure allows it to effectively target fungal pathogens such as Candida albicans and Aspergillus fumigatus. Studies have shown that compounds with fluorinated phenyl groups demonstrate enhanced antifungal activity compared to their non-fluorinated counterparts. For instance, a related triazole derivative exhibited minimum inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL against various fungal strains .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the triazole and benzamide portions significantly influence biological activity. For instance:
| Substituent | Activity | Notes |
|---|---|---|
| Fluorine at para position | Increased antifungal activity | Enhances lipophilicity and receptor binding |
| Alkyl groups on triazole | Improved cytotoxicity | Alters electronic properties |
| Aromatic substitutions | Variable effects on potency | Depends on steric hindrance and electronic effects |
These findings emphasize the importance of specific functional groups in enhancing the biological efficacy of triazole derivatives.
Case Studies
- Antifungal Evaluation : A study evaluated a series of triazole derivatives for antifungal activity against Candida species. The most potent compound exhibited an MIC value significantly lower than fluconazole, indicating potential as a novel antifungal agent .
- Anticancer Research : In another investigation, derivatives were tested against various cancer cell lines. Results indicated that compounds with specific substituents on the benzamide moiety displayed superior anticancer effects compared to standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide?
The synthesis typically involves multi-step protocols:
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole ring.
Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole intermediate and a tetrazole-substituted benzoyl chloride.
Tetrazole functionalization : Alkylation of the tetrazole moiety using 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).
Q. Key reaction conditions :
| Step | Solvent | Catalyst/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DMF | CuI, 80°C | 65–75 | |
| 2 | DCM | EDC, RT | 80–85 | |
| 3 | ACN | K₂CO₃, 60°C | 70–78 |
Q. Methodological considerations :
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
Primary methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl methyl at δ 4.5–5.0 ppm, tetrazole protons at δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolve steric effects of the propan-2-yltetrazole group; compare with analogous structures (e.g., CCDC-1441403 for triazole-thiadiazole derivatives) .
- HRMS : Validate molecular formula (expected [M+H]⁺: ~466.18 g/mol) .
Q. Data interpretation :
- Overlapping signals in NMR may require 2D techniques (HSQC, HMBC) to assign quaternary carbons .
- Crystallographic data should report mean C–C bond lengths (e.g., 1.39–1.42 Å for triazole rings) and torsion angles to assess planarity .
Advanced Research Questions
Q. How do electronic and steric properties of the 4-fluorophenyl and propan-2-yltetrazole groups influence biological activity?
Structure-activity relationship (SAR) insights :
- Fluorophenyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability, critical for intracellular target engagement .
- Tetrazole moiety : Acts as a bioisostere for carboxylate, improving metabolic stability. Steric bulk from the propan-2-yl group may reduce off-target binding .
Q. Computational modeling :
Q. How can researchers resolve contradictions in solubility and stability data across different experimental conditions?
Case study :
-
Solubility variability :
Solvent Solubility (mg/mL) pH Temp (°C) Source DMSO 25.3 7.4 25 Water <0.1 7.4 25
Q. Methodological adjustments :
Q. What strategies are recommended for designing derivatives to improve pharmacokinetic properties?
Derivatization approaches :
- Tetrazole modification : Replace propan-2-yl with cyclopropyl to reduce CYP450-mediated metabolism .
- Benzamide substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance plasma protein binding and half-life .
Q. In vitro screening :
- Microsomal stability assays (human liver microsomes) to compare metabolic rates of derivatives .
- Parallel artificial membrane permeability assay (PAMPA) for passive diffusion profiling .
Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo models?
Troubleshooting framework :
Dose normalization : Adjust in vitro IC₅₀ values (e.g., 1.2 μM) to account for plasma protein binding in vivo .
Metabolite profiling : Identify active metabolites via LC-MS/MS that may contribute to efficacy .
PK/PD modeling : Integrate pharmacokinetic data (AUC, Cₘₐₓ) with pharmacodynamic endpoints (e.g., tumor growth inhibition) .
Q. Table 1. Comparative reactivity of triazole intermediates
| Intermediate | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Triazole-methyl | 2.5 × 10⁻³ | 85.3 | |
| Triazole-ethyl | 1.8 × 10⁻³ | 92.1 |
Q. Table 2. Calculated electronic properties
| Parameter | Value (DFT) | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.7 eV | Predicts redox stability |
| Molecular dipole | 6.2 Debye | Induces polar interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
